molecular formula C18H11ClF4N2O2S2 B2695642 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide CAS No. 338773-45-8

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2695642
CAS No.: 338773-45-8
M. Wt: 462.86
InChI Key: BBYIDNLGNZXCMU-UHFFFAOYSA-N
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Description

N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked via a sulfanyl bridge to a phenyl group, which is further substituted with a 4-fluorobenzenesulfonamide group.

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF4N2O2S2/c19-14-9-11(18(21,22)23)10-24-17(14)28-16-4-2-1-3-15(16)25-29(26,27)13-7-5-12(20)6-8-13/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIDNLGNZXCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group, a trifluoromethyl-substituted pyridine, and a phenyl sulfanyl moiety. The molecular formula can be represented as follows:

  • Molecular Formula : C15H12ClF3N2O2S
  • Molecular Weight : 384.75 g/mol

Antibacterial Activity

Research indicates that compounds containing sulfonamide and trifluoromethyl groups exhibit promising antibacterial properties. A study evaluating various derivatives found that the presence of the sulfonyl group significantly enhances antibacterial activity against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for several derivatives were reported, with some showing MIC values as low as 4.88 µg/mL against Bacillus mycoides .

CompoundMIC (µg/mL)Target Organism
84.88Bacillus mycoides
722.4E. coli
917.6C. albicans

Anticancer Activity

The anticancer efficacy of this compound has been investigated against various human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, the compound demonstrated IC50 values that surpassed those of established chemotherapeutics like Doxorubicin:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
PACA222.452.1
HCT11617.852.1
HePG212.452.1

The mechanism of action appears to involve the down-regulation of critical oncogenes such as EGFR, KRAS, and TP53, suggesting that the compound may interfere with cancer cell proliferation through multiple pathways .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in bacterial resistance and cancer progression. For instance, docking against E. coli enoyl reductase revealed promising binding affinities, indicating a potential mechanism for its antibacterial activity .

Case Studies

A recent study focused on the structural modifications of similar compounds to enhance their biological profiles, emphasizing the role of trifluoromethyl substitutions in improving drug potency . This aligns with findings that suggest such modifications can lead to increased interactions with target proteins, thereby enhancing therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13ClF3N3O2S
  • Molecular Weight : 397.81 g/mol
  • IUPAC Name : N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide

The compound features a sulfonamide functional group, which is often associated with various biological activities. The presence of both trifluoromethyl and chloro groups enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, the sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by targeting folic acid synthesis pathways, which are crucial for bacterial survival.

Case Study : A study on related compounds demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL depending on the specific structural modifications made to the sulfonamide .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Sulfonamides have been linked to antitumor activity through various mechanisms, including the inhibition of carbonic anhydrase and other enzymes involved in tumor metabolism.

Data Table: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Inhibition of cell proliferation
Compound BHeLa10Induction of apoptosis
N-(2-{...})A54912Inhibition of metabolic pathways

In vitro studies have indicated that this compound may exhibit similar properties, warranting further investigation into its anticancer potential.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The methodology utilized can significantly impact the yield and purity of the final product.

Synthesis Overview :

  • Starting Materials : 3-chloro-5-trifluoromethyl-2-pyridine and phenyl sulfonamide derivatives.
  • Reagents : Use of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic attack.
  • Conditions : Reactions are generally performed under reflux conditions in polar aprotic solvents like DMF or DMSO.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Variations

The compound is compared to analogs based on shared motifs:

  • 3-Chloro-5-(trifluoromethyl)pyridinyl group : A common feature in agrochemicals and pharmaceuticals due to its metabolic stability and electronegativity.
  • Sulfanyl bridge : Enhances conformational flexibility and influences binding interactions.
  • Substituents on the phenyl ring : Modulate solubility, steric effects, and target affinity.
Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Formula Potential Applications Reference
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide, pyridinyl sulfanyl bridge C₁₉H₁₂ClF₄N₃O₂S₂ Enzyme inhibition, medicinal chemistry
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide Benzamide substituent (vs. sulfonamide), 4-chloro substitution C₁₉H₁₁Cl₂F₃N₂OS Agrochemical intermediates
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide Methylene linker, phenoxy group C₂₀H₁₅ClF₃N₂O₃S Drug candidates (targeted sulfonamides)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole heterocycle, thiophene substituent C₁₆H₁₅FN₄OS₂ Antimicrobial agents
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide Nitro group, methylsulfonyl substitution C₁₅H₁₀ClF₃N₂O₆S Herbicides (e.g., Fomesafen analogs)

Functional Implications of Substituent Variations

  • Sulfonamide vs.
  • Fluorine Substitution: The 4-fluorobenzenesulfonamide group enhances lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., ’s 4-chloro substituent) .
  • Heterocyclic Variations : Triazole-containing analogs () exhibit distinct electronic profiles, which may alter binding kinetics in biological systems compared to pyridinyl-based compounds .

Physicochemical Properties

  • Electron-Withdrawing Effects : The trifluoromethyl and chloro groups increase electrophilicity, enhancing reactivity in nucleophilic environments .

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during sulfonamide coupling can lead to side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity in acylation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How can the structural integrity of this compound be confirmed post-synthesis?

Basic Research Focus
Key analytical techniques include:

  • X-ray crystallography : Resolves bond angles and dihedral angles, critical for confirming the sulfanyl-phenyl and pyridinyl interactions .
  • NMR spectroscopy :
    • 19F NMR^{19}\text{F NMR} identifies trifluoromethyl and fluorophenyl environments.
    • 1H NMR^{1}\text{H NMR} confirms aromatic proton splitting patterns and sulfonamide NH signals.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .

Advanced Tip : Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups like sulfonamide S=O stretches .

What strategies resolve contradictions in reported biological activities across different studies?

Advanced Research Focus
Contradictions often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., acps-pptase vs. other pptases) .
  • Structural analogs : Minor modifications (e.g., chloro vs. trifluoromethyl substituents) alter binding affinity.

Q. Methodological Solutions :

  • Dose-response standardization : Use EC₅₀/IC₅₀ values normalized to a common reference compound.
  • Crystallographic overlay analysis : Compare ligand-enzyme binding modes in X-ray structures to identify critical interactions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in substituent effects .

How do the sulfonamide group and trifluoromethyl-pyridine moiety influence interactions with bacterial enzymes?

Q. Advanced Research Focus

  • Sulfonamide group : Acts as a hydrogen-bond acceptor, targeting catalytic residues in enzymes like acps-pptase. The S=O groups may stabilize transition states during enzyme inhibition .
  • Trifluoromethyl-pyridine : Enhances lipophilicity, improving membrane permeability. The CF₃ group also induces steric effects, preventing off-target binding .

Q. Experimental Validation :

  • Site-directed mutagenesis : Modify putative binding residues (e.g., Ser/Lys in acps-pptase) to assess activity loss .
  • Molecular dynamics simulations : Track conformational changes in enzyme active sites upon ligand binding .

What experimental designs are optimal for elucidating the compound’s mechanism of action?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Measure IC₅₀ against purified bacterial enzymes (e.g., acps-pptase) using spectrophotometric methods (e.g., NADH depletion) .
  • Genetic knockout models : Compare bacterial growth in wild-type vs. pptase-deficient strains to confirm target specificity .
  • Metabolomic profiling : Identify downstream pathway disruptions (e.g., fatty acid biosynthesis) via LC-MS/MS .
  • Crystallographic fragment screening : Co-crystallize the compound with target enzymes to resolve binding motifs .

How can crystallographic data inform the design of analogs with improved potency?

Q. Advanced Research Focus

  • Dihedral angle analysis : Adjust substituents (e.g., fluorophenyl vs. methoxyphenyl) to optimize planarity and reduce steric clashes .
  • Hydrogen-bond mapping : Introduce groups (e.g., -OH or -NH₂) to form additional interactions with catalytic pockets .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs .

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